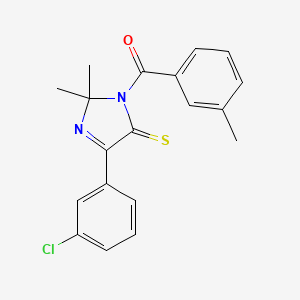
2-(4-cyano-2-methoxyphenoxy)-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Cyano-2-methoxyphenoxy)-N,N-dimethylacetamide is an organic compound with a complex structure that includes a cyano group, a methoxy group, and a phenoxy group attached to an acetamide backbone
Métodos De Preparación
The synthesis of 2-(4-cyano-2-methoxyphenoxy)-N,N-dimethylacetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-cyano-2-methoxyphenol and N,N-dimethylacetamide.
Reaction Conditions: The phenol group is first activated, often using a base such as sodium hydride, to form the phenoxide ion.
Nucleophilic Substitution: The phenoxide ion then undergoes nucleophilic substitution with a suitable acylating agent, such as acetyl chloride, to form the desired acetamide compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
2-(4-Cyano-2-methoxyphenoxy)-N,N-dimethylacetamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions, often using agents like lithium aluminum hydride, can convert the cyano group to an amine.
Substitution: The methoxy group can be substituted under specific conditions, such as using halogenating agents to form halogenated derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the acetamide group, yielding the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(4-Cyano-2-methoxyphenoxy)-N,N-dimethylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(4-cyano-2-methoxyphenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The methoxy group can influence the compound’s solubility and reactivity, while the acetamide group can form hydrogen bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
2-(4-Cyano-2-methoxyphenoxy)-N,N-dimethylacetamide can be compared with similar compounds such as:
2-(4-Cyano-2-methoxyphenoxy)acetamide: Lacks the N,N-dimethyl groups, which can affect its solubility and reactivity.
2-(4-Cyano-2-methoxyphenoxy)-N-(cyanomethyl)acetamide: Contains an additional cyano group, which can enhance its electrophilic properties.
2-(4-Cyano-2-methoxyphenoxy)-N-(2-thienylmethyl)acetamide: Incorporates a thienyl group, which can introduce additional aromatic interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-(4-cyano-2-methoxyphenoxy)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-14(2)12(15)8-17-10-5-4-9(7-13)6-11(10)16-3/h4-6H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIFZQUEECGLCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=C(C=C(C=C1)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2912427.png)

![2-(4-fluorophenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2912430.png)

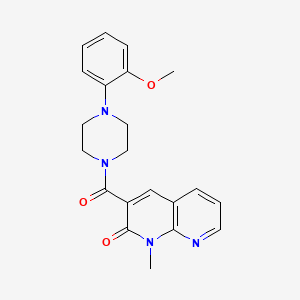
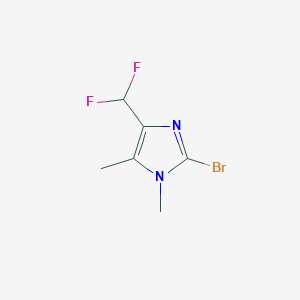
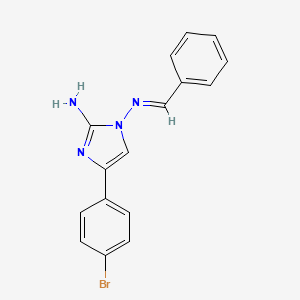
![N'-[(2-methoxyphenyl)methyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2912439.png)
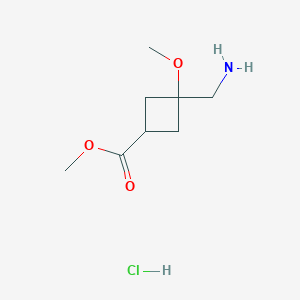
![ethyl 4-(2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamido)benzoate](/img/structure/B2912442.png)
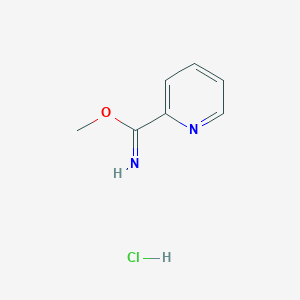
![3-[(1-Tert-butylazetidin-3-yl)oxy]-6-methylpyridazine](/img/structure/B2912445.png)
